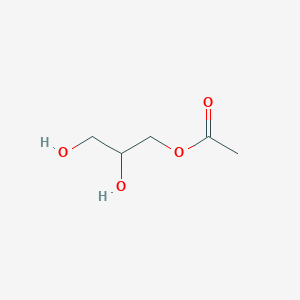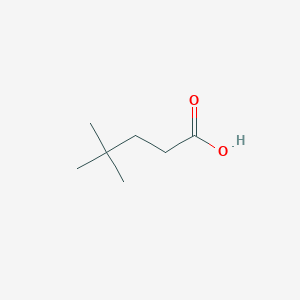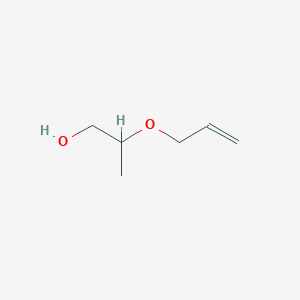
5,6,7,8-Tetrahydro-2-naphthoic acid
Overview
Description
5,6,7,8-Tetrahydro-2-Naphthoic Acid is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene, substituted at position 6 by a carboxylic acid group. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydro-2-naphthoic acid, also known as 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group . It is a synthetic intermediate useful for pharmaceutical synthesis
Mode of Action
It is known to be involved in the anaerobic degradation of naphthalene .
Biochemical Pathways
In the anaerobic degradation of naphthalene, naphthalene is carboxylated to 2-naphthoic acid, which forms a coenzyme A thioester. This is then reduced to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to hexahydro-2-naphthoyl-CoA (HHNCoA) by tetrahydronaphthoyl-CoA reductase . This reduction process involves a sequence of β-oxidation-like degradation reactions starting with a hydratase acting on HHNCoA .
Result of Action
The result of the action of this compound in the anaerobic degradation of naphthalene leads to the formation of the downstream intermediate cis-2-carboxycyclohexylacetyl-CoA . This is the substrate for the previously described lower degradation pathway leading to the central metabolism .
Action Environment
The action of this compound is influenced by the anaerobic environment in which it operates
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a metabolite in the anaerobic degradation pathway of naphthalene, where it interacts with enzymes such as tetrahydronaphthoyl-CoA reductase . This enzyme catalyzes the reduction of this compound to hexahydro-2-naphthoyl-CoA, a crucial step in the degradation process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in sulfate-reducing bacterial cultures, this compound is involved in the degradation of polycyclic aromatic hydrocarbons, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for tetrahydronaphthoyl-CoA reductase, facilitating the reduction process. This interaction is crucial for the subsequent steps in the anaerobic degradation pathway of naphthalene, leading to the formation of hexahydro-2-naphthoyl-CoA . Additionally, the compound’s role as a Bronsted acid allows it to donate protons in biochemical reactions, further influencing molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. Over time, the compound undergoes reduction reactions, leading to the formation of various metabolites. These changes can impact its long-term effects on cellular function. For instance, in anaerobic conditions, this compound is sequentially reduced to decahydro-2-naphthoic acid, highlighting its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and influence metabolic pathways without adverse effects. At higher doses, it can lead to toxic effects, impacting cellular function and overall health. Studies have shown that the compound’s impact on metabolic pathways is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the anaerobic degradation of naphthalene. It is converted to hexahydro-2-naphthoyl-CoA by tetrahydronaphthoyl-CoA reductase, followed by further reduction and degradation steps. These pathways highlight the compound’s role in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its role in metabolic pathways and biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate enzymes and proteins, facilitating its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydrogenation of 2-Naphthoic Acid: : One common method involves the hydrogenation of 2-naphthoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .
-
Cyclization of 1,2,3,4-Tetrahydronaphthalene: : Another method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a carboxylating agent like carbon dioxide in the presence of a strong base such as sodium hydride (NaH). This reaction is usually carried out at elevated temperatures (100-150°C) and under an inert atmosphere .
Industrial Production Methods
Industrial production often utilizes the hydrogenation method due to its efficiency and scalability. The process involves continuous flow reactors where 2-naphthoic acid is hydrogenated over a fixed bed of Pd/C catalyst. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5,6,7,8-Tetrahydro-2-Naphthoic Acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: : The compound can be reduced to form 5,6,7,8-tetrahydro-2-naphthalenemethanol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Substitution: : It can participate in substitution reactions, particularly at the carboxyl group, to form esters, amides, or other derivatives. Reagents such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) are commonly used .
Major Products
Oxidation: 5,6,7,8-Tetrahydro-2-naphthalenone
Reduction: 5,6,7,8-Tetrahydro-2-naphthalenemethanol
Substitution: Various esters and amides depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 5,6,7,8-Tetrahydro-2-Naphthoic Acid is used as an intermediate for the synthesis of more complex molecules. Its derivatives are valuable in the preparation of pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its derivatives are being explored for use in drug development .
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of various therapeutic agents. Its derivatives have shown promise in treating conditions such as inflammation and bacterial infections .
Industry
Industrially, it is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
- Tetralin-β-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-2-Naphthoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthesis .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXAGBBPCRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150285 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-63-1 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1131-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)











